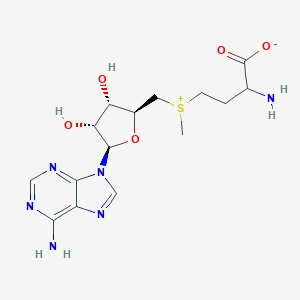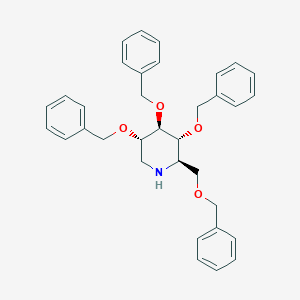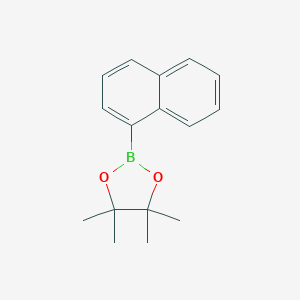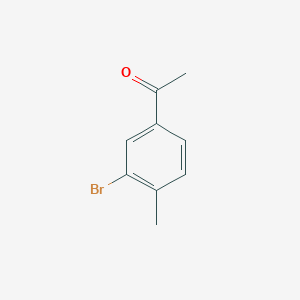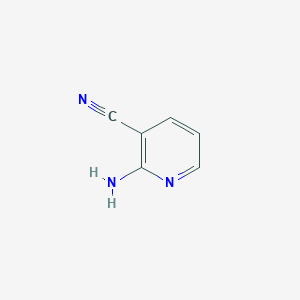
Amarillo II
Descripción general
Descripción
9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium, also known as 9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium, is a useful research compound. Its molecular formula is C26H26N2O3 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-Carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biotecnología y Agricultura
“Amarillo II” se asocia con la biotecnología amarilla, que implica el uso de la bioingeniería para mejorar la producción de alimentos . Esto incluye el uso de genes activos en insectos para aplicaciones en agricultura y medicina .
Agentes Antibacterianos
Los ésteres alquílicos de rodamina 19, un derivado de “Rodamina 19”, se han encontrado que tienen una acción antibacteriana pronunciada contra las bacterias Gram-positivas . Son agentes terapéuticos potenciales y vectores para la administración de otras sustancias activas a las bacterias .
Colorantes Fluorescentes
“Rodamina 19” se utiliza como un colorante fluorescente en aplicaciones biológicas . Es parte de una colección completa de colorantes fluorescentes a base de rodamina que son importantes para los biólogos, especialmente para la imagenología in vivo .
Aplicaciones LED
“Ácido 2-[3-(etilamino)-6-etilimino-2,7-dimetilxanten-9-il]benzoico” se ha utilizado en la encapsulación de nanocristales de perovskita (PNC) para aplicaciones de iluminación y visualización LED . La encapsulación proporciona a los PNC una resistencia superior al aire y al agua, un excelente mantenimiento de la fotoluminiscencia y una alta miscibilidad en la resina de silicona<a aria-label="6: “Ácido 2-[3-(
Mecanismo De Acción
Target of Action
Rhodamine 19, also known as Yellow II, primarily targets mitochondria and bacteria . It has been studied as a potential therapeutic agent and vector for the delivery of other active substances to these targets .
Mode of Action
Rhodamine 19 exhibits a pronounced antibacterial action against Gram-positive bacteria , but virtually no effect on Gram-negative bacteria . It is also known to act as a mild mitochondria-targeted cationic uncoupler . The compound’s interaction with its targets results in changes that can lead to the suppression of bacterial growth or the stimulation of mitochondrial respiration .
Biochemical Pathways
Rhodamine 19 affects various biochemical pathways. In the case of bacteria, it accumulates in the bacterial membrane . This can be beneficial for cells, especially under certain pathological conditions .
Pharmacokinetics
The pharmacokinetics of Rhodamine 19 involve its distribution and accumulation in targeted areas. It has been shown to accumulate in the bacterial membrane . Furthermore, Rhodamine 19 derivatives have been shown to exhibit strong fluorescence intensity under ultraviolet light, which can be used for efficient detection of certain ions .
Result of Action
The action of Rhodamine 19 results in molecular and cellular effects. In bacteria, it can suppress growth . In mitochondria, it can stimulate respiration and decrease membrane potential . These effects can be visualized using fluorescence microscopy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rhodamine 19. For instance, the degradation of Rhodamine B, a related compound, has been shown to be influenced by factors such as initial pH value, concentration of H2O2, dosage of zero-valent iron (ZVI), and initial Rhodamine B concentration . Similar factors may also influence the action of Rhodamine 19.
Propiedades
IUPAC Name |
2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23/h7-14,27H,5-6H2,1-4H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKQHJHANLVEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014846, DTXSID70865183 | |
| Record name | Yellow II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red odorless powder; [Exciton MSDS] | |
| Record name | Rhodamine 575 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25152-49-2 | |
| Record name | Yellow II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yellow II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-carboxylatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rhodamine 19 and its derivatives exhibit their effects primarily through interactions with mitochondria. Being cationic, they accumulate in the negatively charged mitochondrial matrix due to the membrane potential. [, ] This accumulation allows them to act as mild uncouplers, reducing the mitochondrial membrane potential. [, , ] This uncoupling effect can partially stimulate respiration and decrease membrane potential, potentially offering benefits under certain pathological conditions. [] For instance, the derivative SkQR1 has been shown to protect against radiation-induced damage by scavenging mitochondrial reactive oxygen species (ROS). []
A: * Molecular Formula: C28H31N2O3+Cl− (as chloride salt)* Molecular Weight: 479.02 g/mol* Spectroscopic Data: * Absorption Maxima: Around 525 nm (dependent on solvent and aggregation state) [, , , ] * Emission Maxima: Around 550 nm (dependent on solvent and aggregation state) [, , , ]
A: Rhodamine 19 demonstrates good compatibility with various materials and exhibits stability across a range of conditions. It can be effectively incorporated into sol-gel silica glasses. Interestingly, these glasses demonstrate tunable emissions depending on the annealing temperature and Rhodamine 19 concentration. [] This property makes them promising for applications in photonics. Furthermore, silica layers derived from sol-gel processes have shown a protective effect on the dye during annealing at high temperatures (300°C), highlighting their potential for high-temperature luminescent materials. [] Rhodamine 19 has also been successfully incorporated into thin films through various deposition techniques. []
ANone: There is no evidence in the provided research to suggest that Rhodamine 19 possesses inherent catalytic properties. Its applications primarily revolve around its fluorescent properties and ability to interact with mitochondria.
A: While the provided research doesn't explicitly detail computational studies on Rhodamine 19 itself, molecular docking simulations were used to understand the binding interaction of its derivative, C4R1, with the mitochondrial ATP synthase complex. [] This study provided insights into the potential binding site of C4R1, suggesting its association with the interface between the α- and β-subunits of ATP synthase. []
A: Modifications to the Rhodamine 19 structure significantly influence its activity and properties. For example, the addition of a butyl ester group (C4R1) enhances its binding to mitochondrial ATP synthase and its uncoupling activity compared to a dodecyl ester derivative (C12R1). [] Furthermore, conjugating Rhodamine 19 with plastoquinone (SkQR1) results in a potent mitochondria-targeted antioxidant that protects against oxidative stress and exhibits neuroprotective effects in various models. [, , ] Interestingly, replacing the plastoquinone in SkQR1 with thymoquinone creates SkQT1, which also demonstrates neuroprotective effects, particularly in a rat model of neonatal hypoxic-ischemic brain injury. [, ]
A: Rhodamine dyes, including Rhodamine 19, have been extensively studied for several decades. They have found widespread use in biological research as fluorescent probes for various cellular processes due to their excellent photophysical properties. Early research focused on characterizing their spectroscopic behavior in different solvents and understanding their aggregation properties. [, , ] More recently, researchers have explored the potential of Rhodamine 19 derivatives as therapeutic agents, particularly in the context of mitochondrial dysfunction and oxidative stress. [, , , , , ]
A: Research on Rhodamine 19 and its derivatives spans various disciplines, including chemistry, biology, materials science, and medicine. For instance, the development of Rhodamine 19-based optical sensors for pH measurements [] highlights the synergy between chemistry and analytical sciences. Additionally, the incorporation of Rhodamine 19 into sol-gel materials for photonic applications exemplifies the collaboration between materials science and optics. [] Moreover, the exploration of Rhodamine 19 derivatives as mitochondria-targeted antioxidants and potential therapeutics underscores the interdisciplinary nature of this research, bridging chemistry, biology, and medicine. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



